molecular formula C10H15N3O3S B14821177 N-(4-Cyclopropoxy-6-(methylamino)pyridin-3-YL)methanesulfonamide

N-(4-Cyclopropoxy-6-(methylamino)pyridin-3-YL)methanesulfonamide

Cat. No.: B14821177
M. Wt: 257.31 g/mol
InChI Key: PKRYDKPXNFNOLD-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-6-(methylamino)pyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.313 g/mol This compound is known for its unique structural features, which include a cyclopropoxy group, a methylamino group, and a methanesulfonamide group attached to a pyridine ring

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[4-cyclopropyloxy-6-(methylamino)pyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-11-10-5-9(16-7-3-4-7)8(6-12-10)13-17(2,14)15/h5-7,13H,3-4H2,1-2H3,(H,11,12)

InChI Key

PKRYDKPXNFNOLD-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C(=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Cyclopropoxy-6-(methylamino)pyridin-3-YL)methanesulfonamide involves several steps. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the cyclopropoxy group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction.

    Attachment of the methylamino group: The methylamino group is added through an amination reaction.

    Addition of the methanesulfonamide group:

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

N-(4-Cyclopropoxy-6-(methylamino)pyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

N-(4-Cyclopropoxy-6-(methylamino)pyridin-3-YL)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-6-(methylamino)pyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

N-(4-Cyclopropoxy-6-(methylamino)pyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:

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